

Physical and chemical properties of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

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An In-depth Technical Guide on 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.^{[1][2]} Its pyrazole core is a recognized pharmacophore, and the presence of a reactive carbaldehyde group allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde**, detailed experimental protocols for its synthesis, and an exploration of its potential applications.

Chemical and Physical Properties

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, with the CAS Number 676348-38-2, is a pyrazole derivative featuring an ethyl group at the 1-position, a methyl group at the 3-position, and a carbaldehyde group at the 4-position.^[3]

Identifiers and General Properties

Property	Value	Source
CAS Number	676348-38-2	[3]
Molecular Formula	C ₇ H ₁₀ N ₂ O	[3]
Molecular Weight	138.17 g/mol	[3]
Canonical SMILES	CCN1C=C(C(=N1)C)C=O	[4]
InChI	InChI=1S/C7H10N2O/c1-3-9-4-7(5-10)6(2)8-9/h4-5H,3H2,1-2H3	[4]
InChIKey	KHIVHAYYUUFWPH-UHFFFAOYSA-N	[4]

Physical Properties

Experimentally determined physical properties for **1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde** are not readily available in the searched literature. The following table summarizes predicted values from computational models.

Property	Predicted Value	Source
XlogP	0.4	[4]
Flash Point	100.3 °C	[5]
Boiling Point	Not Available	
Melting Point	Not Available	
Density	Not Available	
Solubility	Likely soluble in polar organic solvents like DMSO and methanol. Limited aqueous solubility is expected due to the hydrophobic ethyl and methyl groups.	[6]

Spectroscopic Data

Detailed experimental spectra for **1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde** are not widely published. However, predicted mass spectrometry and collision cross-section data are available.

Mass Spectrometry (Predicted):

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	139.08660	126.4
[M+Na] ⁺	161.06854	136.9
[M-H] ⁻	137.07204	128.0
[M] ⁺	138.07877	128.9
Source:[4]		

General fragmentation patterns for aldehydes in mass spectrometry often involve the loss of a hydrogen atom (M-1) or the formyl group (M-29).[3][7] For pyrazole rings, fragmentation can include the expulsion of HCN or N₂. [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for this compound is not available, general chemical shift ranges for similar pyrazole structures can be inferred.

- ¹H NMR: The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region (around 9-10 ppm). The pyrazole ring proton will likely be a singlet between 7 and 8.5 ppm. The ethyl and methyl protons will appear in the upfield region.
- ¹³C NMR: The carbonyl carbon of the aldehyde is expected in the highly deshielded region (180-200 ppm). The carbons of the pyrazole ring will have characteristic shifts, and the ethyl and methyl carbons will be in the upfield region.[9][10]

Infrared (IR) Spectroscopy: Key characteristic IR absorption bands for this molecule would include:

- A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1715 cm^{-1} .
- C-H stretching vibrations for the aldehyde, aromatic, and aliphatic protons.
- C=N and C=C stretching vibrations from the pyrazole ring.[\[11\]](#)[\[12\]](#)

Chemical Properties and Reactivity

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a versatile building block in organic synthesis.[\[2\]](#) The aldehyde functional group is susceptible to a variety of chemical transformations, including:

- Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
- Reduction: Reduction of the aldehyde yields the corresponding alcohol.
- Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo addition reactions with various nucleophiles.
- Condensation Reactions: The aldehyde can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products.[\[13\]](#)

The pyrazole ring itself is a stable aromatic system but can also participate in certain reactions. The nitrogen atoms can act as ligands for metal coordination.

Experimental Protocols

The most common method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[\[14\]](#)[\[15\]](#)[\[16\]](#) This reaction involves the formylation of an electron-rich substrate, in this case, a pyrazole precursor, using a Vilsmeier reagent, which is typically formed from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl_3).[\[17\]](#)[\[18\]](#)

While a specific protocol for **1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde** is not detailed in the available literature, a general procedure based on the synthesis of analogous compounds is provided below.

General Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes

This protocol is a generalized procedure and may require optimization for the specific synthesis of **1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde**.

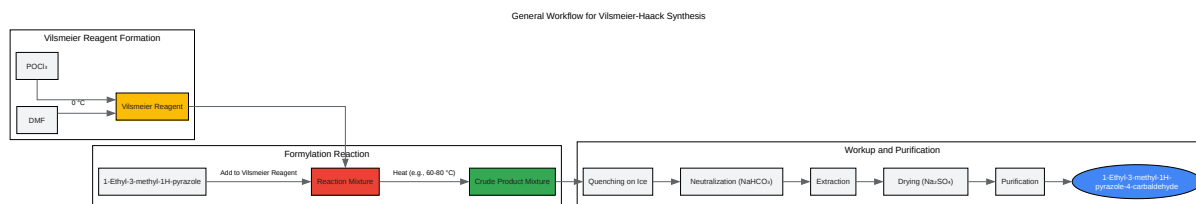
Materials:

- 1-Ethyl-3-methyl-1H-pyrazole (starting material)
- N,N-Dimethylformamide (DMF), anhydrous
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate solution
- Sodium sulfate, anhydrous
- Crushed ice
- Standard laboratory glassware for organic synthesis

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or a thick oil.
- After the addition is complete, allow the mixture to stir at 0 °C for a specified time (e.g., 30 minutes) to ensure complete formation of the reagent.
- Dissolve the starting material, 1-Ethyl-3-methyl-1H-pyrazole, in an anhydrous solvent such as dichloromethane (DCM).

- Add the solution of the pyrazole dropwise to the Vilsmeier reagent at 0 °C.
- After the addition, the reaction mixture is typically heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete (monitored by TLC).
- Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude **1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde** by column chromatography on silica gel or by recrystallization.



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General Vilsmeier-Haack Synthesis Workflow

Biological Activity and Signaling Pathways

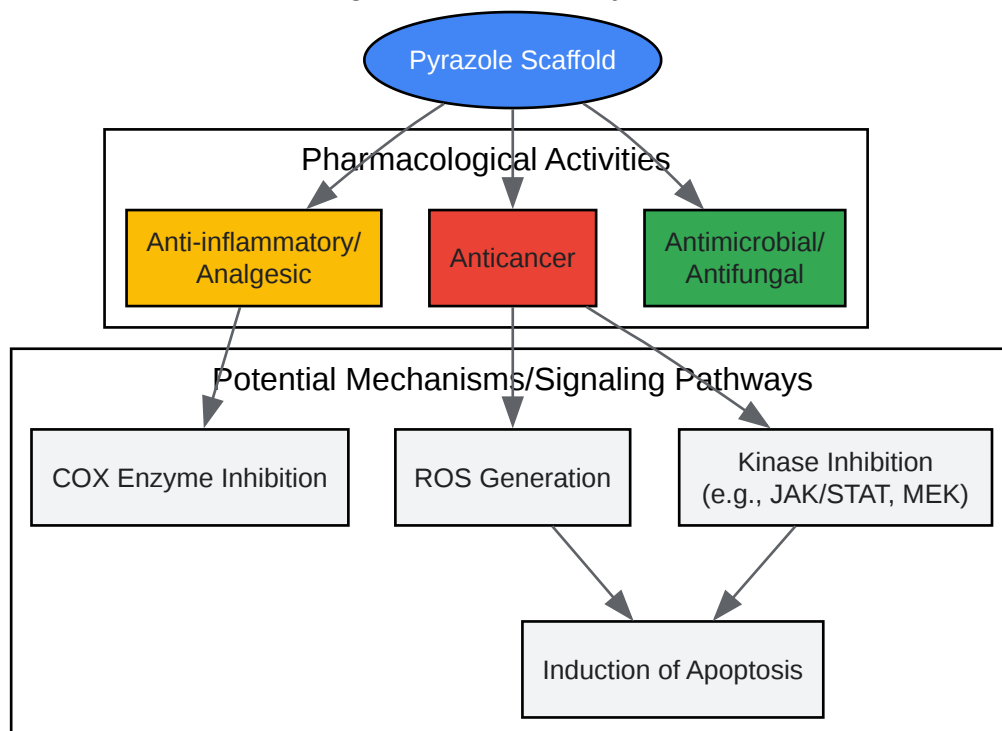
While there is no specific information on the biological activity or the modulation of signaling pathways by **1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde** itself, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.^{[6][19][20]}

Derivatives of pyrazole have been reported to exhibit a wide range of pharmacological activities, including:

- **Anti-inflammatory and Analgesic Effects:** Many pyrazole-containing compounds are known nonsteroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.^{[1][21]}
- **Anticancer Activity:** Pyrazole derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and can inhibit various kinases involved in cancer signaling pathways such as JAK/STAT and MEK.^{[20][21][22]}
- **Antimicrobial and Antifungal Activity:** Various substituted pyrazoles have demonstrated efficacy against a range of bacterial and fungal strains.^[23]

Given that **1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde** is a precursor for many of these more complex molecules, it is a key starting point for the development of new therapeutic agents. The specific biological activities of its derivatives would depend on the nature of the substitutions made at the carbaldehyde group.

Potential Biological Activities of Pyrazole Derivatives



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Potential Biological Activities of Pyrazole Derivatives

Safety and Handling

Based on available safety data for analogous compounds, **1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde** should be handled with care. It is reported to cause skin and serious eye irritation.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[5]

Conclusion

1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and agrochemical development. While detailed experimental data on its physical properties are limited, its chemical reactivity, particularly through the Vilsmeier-Haack synthesis, is well-established for related structures.

Further research into its specific biological activities and the properties of its derivatives is warranted to fully explore its potential in drug discovery and other applications.

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